molecular formula C18H25FN2O4 B12619011 Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate CAS No. 934536-11-5

Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate

Cat. No.: B12619011
CAS No.: 934536-11-5
M. Wt: 352.4 g/mol
InChI Key: DUOWOUTVIPTSKH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a benzyloxycarbonylamino group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the benzyloxycarbonylamino group and the fluorine atom. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can form hydrogen bonds with active site residues, while the fluorine atom can participate in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(benzyloxycarbonylamino)-3-fluoropiperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

IUPAC Name

tert-butyl 3-fluoro-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4/c1-18(2,3)25-17(23)21-10-9-15(14(19)11-21)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOWOUTVIPTSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678083
Record name tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934536-11-5
Record name 1,1-Dimethylethyl 3-fluoro-4-[[(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934536-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(benzyloxy)carbonyl]amino}-3-fluoropiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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